Neurite Outgrowth Potency vs. K-252a
Indocarbazostatin demonstrates a 33.3-fold higher potency than the closely related indolocarbazole K-252a in inhibiting NGF-induced neurite outgrowth in PC12 cells. The minimum effective concentration (MEC) for indocarbazostatin is 6 nM, whereas K-252a requires 200 nM under identical assay conditions [1]. This potency advantage is a primary driver for its selection in dose-sensitive applications.
| Evidence Dimension | Minimum Effective Concentration (MEC) for inhibiting NGF-induced neurite outgrowth |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | K-252a: 200 nM |
| Quantified Difference | 33.3-fold more potent (Indocarbazostatin is more potent) |
| Conditions | Rat pheochromocytoma PC12 cells stimulated with NGF, as described in Matsuura et al. (2002). |
Why This Matters
This significant potency differential means that indocarbazostatin achieves complete pathway inhibition at concentrations that are two orders of magnitude lower than K-252a, reducing compound usage and minimizing off-target interactions due to high dosing.
- [1] Matsuura N, Tamehiro N, Andoh T, Kawashima A, Ubukata M. Indocarbazostatin and indocarbazostatin B, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities. J Antibiot (Tokyo). 2002 Apr;55(4):355-62. View Source
